molecular formula C16H14N4O4S2 B13757572 Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide CAS No. 108679-68-1

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide

Cat. No.: B13757572
CAS No.: 108679-68-1
M. Wt: 390.4 g/mol
InChI Key: FDGXRVZOVDMIOF-UHFFFAOYSA-N
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Description

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide is a complex organic compound with a molecular formula of C16H14N4O4S2 and a molecular weight of 390.46 g/mol . This compound is characterized by the presence of a benzothiazole ring, an acetic acid moiety, and a sulfonyl hydrazide group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl hydrazide group can act as a reactive site for further chemical modifications, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzothiazole ring and the sulfonyl hydrazide group in acetic acid, (2-benzothiazolylamino)oxo-, 2-((4-methylphenyl)sulfonyl)hydrazide makes it unique compared to similar compounds.

Properties

CAS No.

108679-68-1

Molecular Formula

C16H14N4O4S2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C16H14N4O4S2/c1-10-6-8-11(9-7-10)26(23,24)20-19-15(22)14(21)18-16-17-12-4-2-3-5-13(12)25-16/h2-9,20H,1H3,(H,19,22)(H,17,18,21)

InChI Key

FDGXRVZOVDMIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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